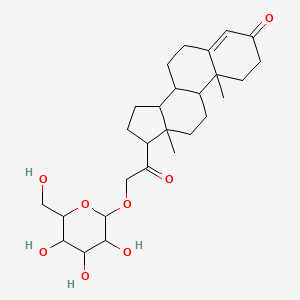

Deoxycorticosterone 21-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Deoxycorticosterone 21-glucoside is a steroidal glycoside derived from deoxycorticosterone. It is formed by the glucosylation of the 21-hydroxyl group of deoxycorticosterone. This compound is of interest due to its potential biological activities and its role in the metabolism of corticosteroids.

準備方法

Synthetic Routes and Reaction Conditions

Deoxycorticosterone 21-glucoside can be synthesized through enzymatic glucosylation. The enzyme uridine diphosphate-glucose-dependent glycosyltransferase (OcUGT1) from Ornithogalum caudatum has been shown to catalyze the glucosylation of deoxycorticosterone at the 21-hydroxyl group . The reaction typically involves the use of uridine diphosphate-glucose as the glucosyl donor and is carried out under mild conditions to ensure the stability of the steroidal structure.

Industrial Production Methods

Industrial production of this compound may involve bioconversion processes using microbial or plant cell cultures that express the necessary glycosyltransferase enzymes. These biotechnological approaches can offer a sustainable and efficient method for producing this compound on a larger scale .

化学反応の分析

Types of Reactions

Deoxycorticosterone 21-glucoside primarily undergoes glucosylation reactions. The glucosylation at the 21-hydroxyl group enhances the hydrophilicity of the compound, which can influence its biological activity and solubility .

Common Reagents and Conditions

The glucosylation reaction involves uridine diphosphate-glucose as the glucosyl donor and the enzyme OcUGT1 as the catalyst. The reaction is typically carried out in an aqueous buffer at a neutral pH and moderate temperature to maintain enzyme activity and substrate stability .

Major Products Formed

The major product of the glucosylation reaction is this compound. This compound can further undergo metabolic transformations in vivo, potentially leading to the formation of other glucosylated or hydroxylated derivatives .

科学的研究の応用

Deoxycorticosterone 21-glucoside has several scientific research applications:

Neuroprotection: It has been shown to exhibit neuroprotective effects against oxidative stress-induced cell death and reactive oxygen species production.

Pharmaceutical Development: As a steroidal glycoside, it can serve as a precursor for the synthesis of other bioactive steroid compounds.

Biological Studies: It is used in studies investigating the metabolism and biological activities of corticosteroids and their derivatives.

作用機序

The mechanism of action of deoxycorticosterone 21-glucoside involves its interaction with glucocorticoid receptors. The glucosylation at the 21-hydroxyl group may enhance its binding affinity to these receptors, thereby modulating its biological activity. The compound’s neuroprotective effects are attributed to its ability to reduce oxidative stress and inhibit reactive oxygen species production .

類似化合物との比較

Similar Compounds

Deoxycorticosterone: The parent compound of deoxycorticosterone 21-glucoside, which lacks the glucosyl group.

Corticosterone: Another corticosteroid that can undergo glucosylation to form corticosterone 21-glucoside.

11-Deoxycortisol: A related corticosteroid that also exhibits glucocorticoid activity.

Uniqueness

This compound is unique due to its specific glucosylation at the 21-hydroxyl group, which enhances its hydrophilicity and potentially its biological activity. This modification distinguishes it from other corticosteroids and their glucosylated derivatives .

生物活性

Deoxycorticosterone 21-glucoside (DOC-21-G) is a glucosylated derivative of deoxycorticosterone, a steroid hormone involved in the regulation of various physiological processes. This article examines the biological activity of DOC-21-G, focusing on its neuroprotective properties, enzymatic synthesis, and potential applications in therapeutic contexts.

Structural Characteristics

This compound has the molecular formula C27H40O8 and an average mass of approximately 492.609 g/mol. It is characterized by the attachment of a glucose moiety at the 21-hydroxyl group of deoxycorticosterone. The structural elucidation has been confirmed through various spectroscopic techniques, including NMR and mass spectrometry .

Enzymatic Synthesis

The synthesis of DOC-21-G can be achieved through enzymatic glucosylation, particularly using the enzyme OcUGT1. This enzyme catalyzes the transfer of a glucose molecule to the hydroxyl group at the C-21 position of deoxycorticosterone, resulting in the formation of DOC-21-G. Studies have shown that OcUGT1 exhibits specificity for primary hydroxyl groups, making it an effective tool for producing steroid glucosides .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of DOC-21-G. A study comparing its effects with those of deoxycorticosterone demonstrated that DOC-21-G significantly reduces cell death induced by oxidative stress (H2O2) in neuroblastoma cells (SH-SY5Y). The results showed that:

- Cell Viability : Pretreatment with DOC-21-G improved cell viability in a dose-dependent manner compared to deoxycorticosterone.

- Reactive Oxygen Species (ROS) Reduction : DOC-21-G effectively lowered mitochondrial superoxide levels, indicating its role in mitigating oxidative stress .

The following table summarizes the protective effects observed:

| Treatment Concentration (µM) | Cell Viability (%) | ROS Levels (%) |

|---|---|---|

| Control | 100 | 100 |

| Deoxycorticosterone | ||

| 1 | 64.9 | 271.5 |

| 2.5 | 63.2 | 356.6 |

| 5 | 54.5 | 378.6 |

| 10 | 45.6 | 406.1 |

| DOC-21-G | ||

| 1 | 88.4 | 121.6 |

| 2.5 | 94.8 | 120.6 |

| 5 | 102.9 | 102.4 |

| 10 | 103.2 | 93.8 |

This table illustrates that DOC-21-G not only preserved cell viability but also significantly reduced ROS production compared to its parent compound.

Additional Biological Activities

Research indicates that DOC-21-G may possess other biological activities, including anti-inflammatory effects and potential roles in modulating endocrine functions due to its steroid nature . However, further studies are necessary to elucidate these effects comprehensively.

Case Studies and Research Findings

In a pivotal study, researchers conducted comparative analyses between deoxycorticosterone and its glucoside derivative across various concentrations to assess their cytotoxicity and protective capabilities against induced oxidative stress . The findings revealed that while deoxycorticosterone exhibited significant cytotoxicity at higher concentrations, DOC-21-G maintained higher cell viability and reduced oxidative damage.

特性

CAS番号 |

4319-56-6 |

|---|---|

分子式 |

C27H40O8 |

分子量 |

492.6 g/mol |

IUPAC名 |

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H40O8/c1-26-9-7-15(29)11-14(26)3-4-16-17-5-6-19(27(17,2)10-8-18(16)26)20(30)13-34-25-24(33)23(32)22(31)21(12-28)35-25/h11,16-19,21-25,28,31-33H,3-10,12-13H2,1-2H3/t16-,17-,18-,19+,21+,22+,23-,24+,25+,26-,27-/m0/s1 |

InChIキー |

SMSMUZPFFJLROV-LARVYCNESA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)COC4C(C(C(C(O4)CO)O)O)O)CCC5=CC(=O)CCC35C |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CCC5=CC(=O)CC[C@]35C |

正規SMILES |

CC12CCC3C(C1CCC2C(=O)COC4C(C(C(C(O4)CO)O)O)O)CCC5=CC(=O)CCC35C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。